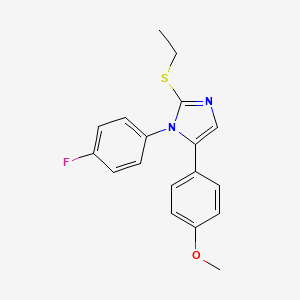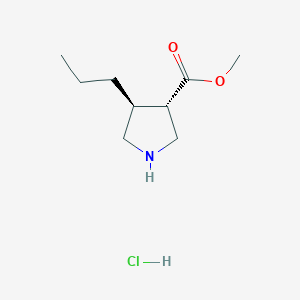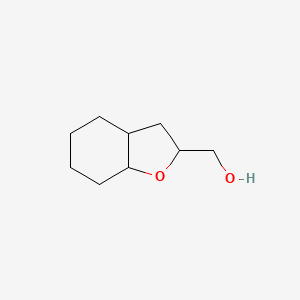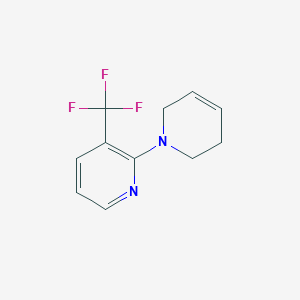![molecular formula C23H18FNO4S B3009137 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-29-6](/img/structure/B3009137.png)
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as BFQY, is a novel quinoline derivative that has gained attention in the scientific community for its potential applications in drug discovery research. BFQY possesses a unique chemical structure that makes it a promising candidate for the development of new therapeutic agents.
Applications De Recherche Scientifique
Fluorescent Probes for Zinc Detection
- Research has demonstrated the application of compounds related to 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one in the design and synthesis of fluorescent probes for Zinc (Zn2+) detection. These probes show significant fluorescence emission and quantum yield changes upon binding with Zn2+, making them useful for practical detection of Zn2+ in various solutions and living cells (Ohshima et al., 2010).
Anticancer Activity
- Quinoline derivatives, including structures related to the compound , have been synthesized and shown to have anticancer activity. Studies have demonstrated their effectiveness against specific cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Reddy et al., 2015).
Anti-Dengue Virus Agents
- Certain quinoline derivatives have been found to exhibit significant anti-dengue virus activity. They have been tested for their ability to inhibit dengue virus replication both in vitro and in vivo, highlighting their potential as antiviral agents (Lee et al., 2017).
Potential Antileukemia Agents
- Benzofuro[3,2-c]quinoline derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as antileukemia agents. These compounds have shown promise in in vitro studies, indicating their potential utility in developing new antileukemia treatments (Lin et al., 2020).
Anti-Inflammatory Activity
- Quinoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. Some of these compounds have shown significant inhibition in models of inflammation, suggesting their potential as anti-inflammatory agents (Wen et al., 2015).
PDGF Receptor Tyrosine Kinase Inhibitors
- 3-Substituted quinoline derivatives have been prepared and tested for their ability to inhibit platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) activity. These compounds could be potential candidates for treating diseases associated with PDGF-RTK activity (Maguire et al., 1994).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-29-18-10-7-16(8-11-18)14-25-15-22(30(27,28)19-5-3-2-4-6-19)23(26)20-13-17(24)9-12-21(20)25/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBURWTORAQYFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B3009054.png)
![Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B3009055.png)
![4-(2-ethoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3009058.png)

![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)


![2-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B3009069.png)
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)
![Methyl (E)-4-[2-[3-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3009073.png)

